

Ethyl Rosmarinate: A Comprehensive Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Ethyl rosmarinate	
Cat. No.:	B12391240	Get Quote

Ethyl rosmarinate, a derivative of the naturally occurring phenolic compound rosmarinic acid, is emerging as a molecule of significant interest in the fields of pharmacology and drug development. This technical guide provides a detailed overview of its core physicochemical properties, biological activities, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Ethyl rosmarinate is characterized by the following properties:

Property	Value	References
CAS Number	174591-47-0	
Molecular Formula	C20H20O8	
Molecular Weight	388.37 g/mol	
Appearance	White to off-white solid/powder	•
Solubility	DMSO: 2 mg/mL (clear solution)	
Storage Temperature	-20°C	•

Biological Activities and Mechanisms of Action



Ethyl rosmarinate exhibits a range of biological activities, primarily centered around its anti-inflammatory, antioxidant, and cardiovascular-protective effects.

Anti-inflammatory Activity:

Ethyl rosmarinate has demonstrated potent anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-induced alveolar macrophages (MH-S cells), ethyl rosmarinate was found to be a more potent inhibitor of nitric oxide (NO) and prostaglandin E2 (PGE2) production than its parent compound, rosmarinic acid, and even dexamethasone.[1] This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA and protein expression.[1] The underlying mechanism for this effect involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Specifically, ethyl rosmarinate inhibits the nuclear translocation of the p65 subunit of NF-κB.[1]

Further studies have indicated that the anti-inflammatory effects of rosmarinic acid and its derivatives are also mediated through the mitogen-activated protein kinase (MAPK) pathway.[3] [4] Rosmarinic acid has been shown to inhibit the phosphorylation of JNK and p38 MAPKs.[5] [6]

Antioxidant Activity:

Ethyl rosmarinate possesses significant antioxidative properties.[7] It has been shown to protect against high glucose-induced injury in human endothelial cells by decreasing the production of reactive oxygen species (ROS).[2] This protective effect is, in part, mediated through the PI3K/Akt/Bcl-2 pathway.[2]

Cardiovascular Protective Effects:

In animal models of hypertension induced by N ω -nitro-L-arginine methyl ester (L-NAME), **ethyl rosmarinate** has been shown to prevent increases in blood pressure and improve vascular function.[8] This effect is associated with an increased expression of endothelial nitric oxide synthase (eNOS).[8][9] The vasorelaxant activity of **ethyl rosmarinate** appears to be mediated through an endothelium-independent pathway, which involves the opening of voltage-gated potassium (Kv) channels and the blockade of calcium influx.[10]

Experimental Protocols

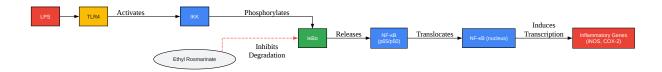


- 1. In Vitro Anti-inflammatory Assay in Alveolar Macrophages:
- Cell Line: Murine alveolar macrophage cell line (MH-S).
- Induction of Inflammation: Lipopolysaccharide (LPS).
- Treatment: Cells are pre-treated with various concentrations of ethyl rosmarinate for a specified duration (e.g., 1 hour) before stimulation with LPS.
- Measurement of Inflammatory Mediators:
 - Nitric Oxide (NO): Measured in the cell culture supernatant using the Griess reagent.
 - Prostaglandin E2 (PGE2): Quantified from the cell supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.[1]
- Analysis of Gene and Protein Expression:
 - o qRT-PCR: To measure the mRNA expression levels of iNOS and COX-2.
 - Western Blot: To determine the protein levels of iNOS, COX-2, and the nuclear translocation of NF-κB p65.[1]
- 2. In Vivo Model of Hypertension:
- Animal Model: Male Wistar rats.
- Induction of Hypertension: Oral administration of $N\omega$ -nitro-L-arginine methyl ester (L-NAME) for a period of 6 weeks.[8]
- Treatment: Concurrent oral administration of **ethyl rosmarinate** at various doses (e.g., 5, 15, or 30 mg/kg) or a positive control such as enalapril.[8]
- Parameters Measured:
 - Systolic blood pressure, heart rate, and body weight are recorded weekly.



- At the end of the experiment, vascular reactivity of isolated aortic rings is assessed in response to vasoconstrictors (e.g., phenylephrine) and vasodilators (e.g., acetylcholine).
 [8]
- Histological changes in the aorta are examined.
- Expression of eNOS in the aortic tissue is determined by immunohistochemistry or Western blot.[8][9]
- 3. In Vivo Model of Ulcerative Colitis:
- Animal Model: Male BALB/c mice.[11]
- Induction of Colitis: Administration of dextran sodium sulfate (DSS) in drinking water.
- Treatment: Oral administration of ethyl rosmarinate at different dosages.
- Assessment of Disease Activity:
 - Disease Activity Index (DAI) is scored based on body weight loss, stool consistency, and rectal bleeding.
 - Colon length and histopathological changes are evaluated.[12]
- Measurement of Inflammatory Markers: Levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and myeloperoxidase (MPO) activity are measured in serum and colon tissue homogenates.
 [11][12]

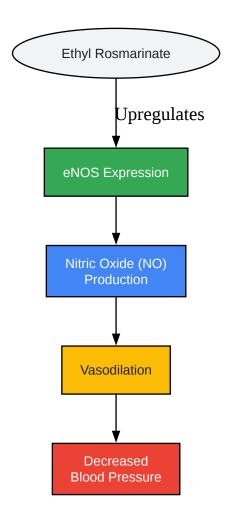
Signaling Pathways and Logical Relationships





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Caption: Ethyl Rosmarinate's Anti-inflammatory Mechanism via NF-кВ Inhibition.



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Caption: Cardiovascular Protective Effect of Ethyl Rosmarinate.

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Foundational & Exploratory





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